3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothieno[2,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidinone core and the introduction of the ethyl and methoxyphenyl groups. The synthetic route typically involves the following steps:
Formation of the benzothieno[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the ethyl group: This step involves the alkylation of the core structure with an ethylating agent.
Attachment of the methoxyphenyl group: This is typically done through a nucleophilic substitution reaction using a methoxyphenyl derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases where benzothieno[2,3-d]pyrimidinone derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other benzothieno[2,3-d]pyrimidinone derivatives. Similar compounds include:
- 3-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share a similar core structure but differ in the substituents attached to the core. The unique combination of substituents in 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may confer distinct biological activities and properties, making it a valuable compound for further research.
Properties
CAS No. |
618427-85-3 |
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Molecular Formula |
C21H22N2O3S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-23-20(25)18-15-6-4-5-7-17(15)28-19(18)22-21(23)27-12-16(24)13-8-10-14(26-2)11-9-13/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
ZNJQUZMZXPKZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
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